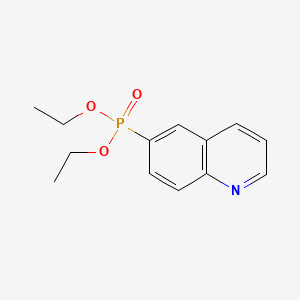

Diethyl 6-Quinolylphosphonate

Description

Diethyl 6-quinolylphosphonate is an organophosphorus compound characterized by a quinoline moiety substituted at the 6-position with a diethyl phosphonate group. The phosphonate group (-PO(OR)₂) confers unique reactivity and stability, making this compound valuable in medicinal chemistry, catalysis, and materials science. Its structure combines the aromaticity of quinoline with the electron-withdrawing properties of the phosphonate group, enabling applications in ligand design and as a precursor for phosphorylated heterocycles.

Properties

Molecular Formula |

C13H16NO3P |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

6-diethoxyphosphorylquinoline |

InChI |

InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)12-7-8-13-11(10-12)6-5-9-14-13/h5-10H,3-4H2,1-2H3 |

InChI Key |

GAEZJXWLGACEJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC2=C(C=C1)N=CC=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-quinolylphosphonate typically involves the reaction of 6-bromoquinoline with diethyl phosphite under suitable conditions. A common method is the Michaelis-Arbuzov reaction, where the bromoquinoline reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Cyclization with Diethyl Phosphite

Under basic catalysis (DBU in toluene), diethyl phosphite reacts with 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone to yield diethyl 5,6-dihydro-6-methyl-4,5-dioxo-4H-pyrano[3,2-c]quinolin-2-yl-2-phosphonate (35% yield) . Key observations:

-

IR : Absorptions at 1650 cm⁻¹ (C=O pyrone), 1228 cm⁻¹ (P=O).

-

Mechanism : Nucleophilic attack by the phosphite carbanion on the enaminone’s allylic system, followed by cyclization and elimination of dimethylamine.

Reaction with Triethoxy Phosphonoacetate

In acidic medium (acetic acid/H₂SO₄), triethoxy phosphonoacetate condenses with the enaminone substrate to form diethyl 6-(1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate (50% yield) .

-

31P-NMR : Singlet at δ 24.2 ppm confirms phosphonate formation.

-

13C-NMR : C-P coupling (J = 174 Hz) at δ 118.4 ppm.

Reaction with O,O-Diethyl Dithiophosphoric Acid

This reagent generates oxathiaphosphininyl derivatives under thermal conditions. For example, compound 9 forms via thiophosphorylation, confirmed by S=O and P-S-C IR bands .

Mechanistic Insights

-

Cyclization : Proceeds through allylic carbanion attack, followed by pyrone ring formation .

-

Acid-Mediated Condensation : Protonation enhances electrophilicity, facilitating nucleophilic addition-cyclization sequences .

-

Rearrangements : Dimroth rearrangements and auto-oxidation stabilize products like 7 .

These reactions highlight diethyl 6-quinolylphosphonate’s utility in constructing pharmacologically relevant heterocycles, with spectroscopic data validating structural outcomes .

Scientific Research Applications

Diethyl 6-quinolylphosphonate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of diethyl 6-quinolylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the quinoline ring can interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diethyl 6-quinolylphosphonate with structurally or functionally related phosphonates and esters, drawing from available

Table 1: Comparative Properties of this compound and Analogues

Notes:

- *Physical state inferred from analogous phosphonates (e.g., diethyl ethylphosphonite is liquid at room temperature).

Structural and Functional Analysis

Phosphonate vs. Phosphonite: Diethyl ethylphosphonite (C₆H₁₅O₂P) contains a P(III) center, making it more nucleophilic and reactive than this compound (P(V) phosphonate). This difference dictates their roles: phosphonites are often intermediates in phosphorylation reactions, whereas phosphonates like the 6-quinolyl derivative serve as stable ligands or bioactive molecules .

Aromatic vs. Aliphatic Substituents: The 6-quinolyl group introduces aromaticity and π-stacking capability, enhancing binding affinity in coordination chemistry. In contrast, Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate (C₁₀H₁₃BrFNO₃P) features a bromopyridinyl group, which facilitates halogen bonding and cross-coupling reactions in medicinal chemistry.

This makes phosphonates preferable in high-temperature catalytic processes.

Limitations and Contradictions in Evidence

- Data Gaps: No direct data on this compound’s melting point, solubility, or synthetic yields were found in the provided evidence. Properties are inferred from analogues.

- Contradictions : While Diethyl succinate is water-soluble, phosphonates generally have lower solubility due to reduced polarity—a critical distinction in application design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.